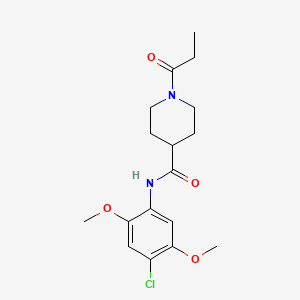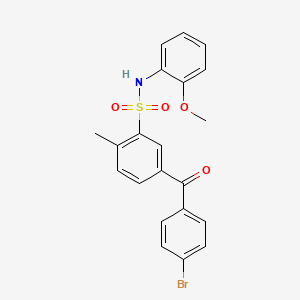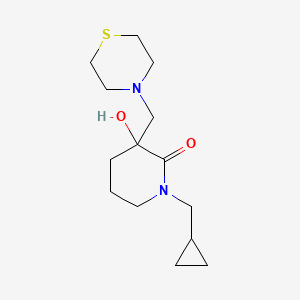![molecular formula C15H18N2O4 B6087059 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)
4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. CP-690,550 was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Wirkmechanismus
4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid selectively inhibits JAK3, which is a key component of the signaling pathways of immune cells. By inhibiting JAK3, 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid blocks the production of cytokines and other inflammatory mediators, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-α), and interferon gamma (IFN-γ) in animal models of autoimmune diseases. In clinical trials, 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid has been shown to reduce the levels of C-reactive protein (CRP), which is a marker of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune cell signaling. However, 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to maintain consistent levels of the drug in animal models. Additionally, 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid has off-target effects on other JAK family members, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid. One area of interest is the potential use of 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid in combination with other immunomodulatory agents for the treatment of autoimmune diseases. Another area of research is the development of more potent and selective JAK3 inhibitors with longer half-lives and fewer off-target effects. Finally, there is interest in exploring the role of JAK3 in other disease states, such as cancer and neurological disorders.
Synthesemethoden
The synthesis of 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid involves several steps. The starting material is 2-methyl-3-nitrobenzoic acid, which is converted to 2-methyl-3-aminobenzoic acid. This compound is then reacted with cyclopropylcarbonyl chloride to form 3-[(cyclopropylcarbonyl)amino]-2-methylbenzoic acid. The next step involves the coupling of this compound with 4-aminobutanoyl chloride to form 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid has shown efficacy in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the effectiveness of 4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid in reducing disease activity in patients with rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
4-[3-(cyclopropanecarbonylamino)-2-methylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-11(16-13(18)7-8-14(19)20)3-2-4-12(9)17-15(21)10-5-6-10/h2-4,10H,5-8H2,1H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIXHUSEJKIAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[(Cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)

![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)

